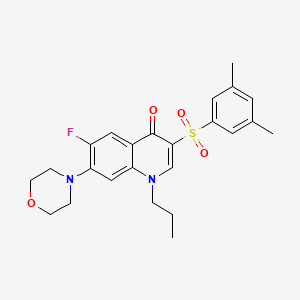

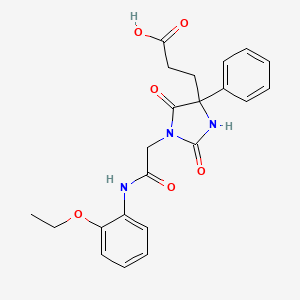

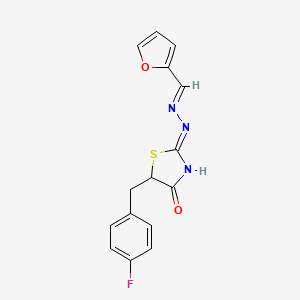

![molecular formula C12H14F3N3O2 B2927952 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid CAS No. 1574546-15-8](/img/structure/B2927952.png)

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid” is a pyrimidine derivative. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . This specific compound has a trifluoromethyl group attached to the pyrimidine ring, which can significantly alter its chemical and physical properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a reaction involving 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, Cs2CO3, and ethyl 4-hydroxybenzoate was carried out in a three-necked round-bottomed flask . The reaction was performed at room temperature for 2-3 hours, and the solvent was then removed . The residue was added to water, and the precipitate formed was filtered off and recrystallized from ethanol .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using crystallography . The crystal structure of a related compound, 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid, was determined to be monoclinic with a P21/c space group .Scientific Research Applications

Pharmaceutical Applications

This compound, with its trifluoromethyl group, is found in several FDA-approved drugs . The trifluoromethyl group is a common pharmacophore, a part of a molecular structure responsible for a particular biological activity . It’s used in the synthesis of various drugs due to its unique physicochemical properties .

Agrochemical Applications

Trifluoromethylpyridine derivatives, which this compound is a part of, are widely used in the protection of crops from pests . Over the past two decades, more than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market .

Veterinary Applications

Several trifluoromethylpyridine derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Active Ingredients

This compound is used in the synthesis of active ingredients in both agrochemical and pharmaceutical industries . Its unique characteristics contribute to the biological activities and physical properties of the final products .

Pain Sensitivity Research

The compound has been linked to research on pain sensitivity, particularly in relation to the neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .

Cell Proliferation and Apoptosis

This compound is involved in research related to cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism . For instance, Alpelisib, a drug that contains a trifluoromethyl group, is used in the treatment of certain types of breast cancer .

properties

IUPAC Name |

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O2/c1-7-16-9(12(13,14)15)6-10(17-7)18-4-2-8(3-5-18)11(19)20/h6,8H,2-5H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCLFXJAZDORSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927869.png)

![2,4,9-Trioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2927871.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2927877.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2927885.png)

![2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2927887.png)